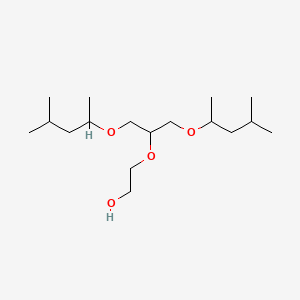
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether is a complex organic compound that belongs to the class of glycerol ethers. This compound is characterized by the presence of three ether linkages and a hydroxyl group attached to the glycerol backbone. It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether typically involves the etherification of glycerol with methylisobutylcarbinol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Glycerol+3Methylisobutylcarbinol→1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether+3Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors to ensure high yield and purity. The process includes the following steps:
Mixing: Glycerol and methylisobutylcarbinol are mixed in the desired stoichiometric ratio.
Catalysis: The mixture is passed through a reactor containing an acid catalyst.
Separation: The product is separated from the reaction mixture using distillation or extraction techniques.
Purification: The final product is purified to remove any impurities or unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ether linkages can be reduced under specific conditions.
Substitution: The ether groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require nucleophiles like sodium alkoxides.
Major Products
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ether derivatives.
Applications De Recherche Scientifique
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used as an additive in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The hydroxyl group and ether linkages play a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Di(tert-butyl)-2-hydroxyethyl glycerol triether
- 1,3-Di(phenyl)-2-hydroxyethyl glycerol triether
- 1,3-Di(benzyl)-2-hydroxyethyl glycerol triether
Uniqueness
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether is unique due to its specific ether linkages and the presence of the methylisobutylcarbinyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
63991-74-2 |
|---|---|
Formule moléculaire |
C17H36O4 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
2-[1,3-bis(4-methylpentan-2-yloxy)propan-2-yloxy]ethanol |
InChI |
InChI=1S/C17H36O4/c1-13(2)9-15(5)20-11-17(19-8-7-18)12-21-16(6)10-14(3)4/h13-18H,7-12H2,1-6H3 |
Clé InChI |
XBFZETIMLDPCII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)OCC(COC(C)CC(C)C)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


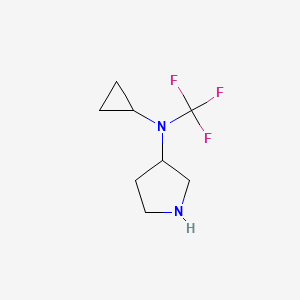
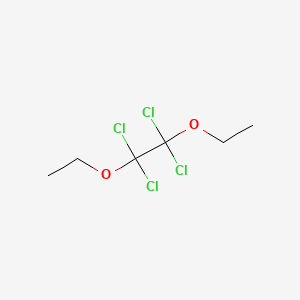

![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
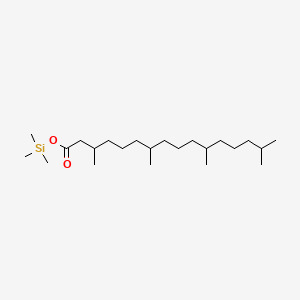
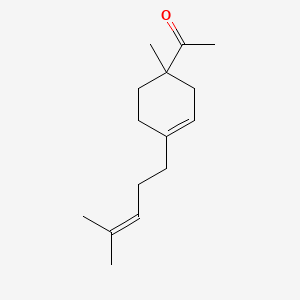
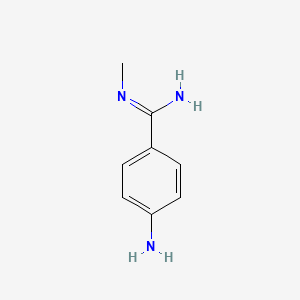
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)

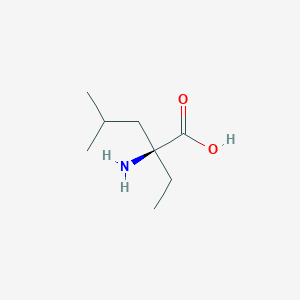
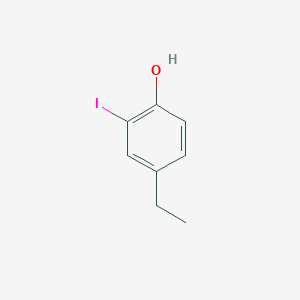
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)
